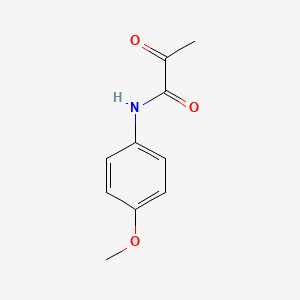

N-(4-methoxyphenyl)-2-oxopropanamide

Description

Significance of α-Ketoamide Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The α-ketoamide moiety is a functional group of considerable interest in the fields of organic synthesis and medicinal chemistry, often described as a "privileged structure." nih.govacs.orgnih.gov This term signifies its recurring appearance in various natural products and its ability to serve as a versatile scaffold for designing ligands that can interact with a wide range of biological targets, including enzymes and receptors. nih.govacs.org

The unique arrangement of two carbonyl groups separated by a single bond gives the α-ketoamide distinct electronic and geometric properties. nih.gov This structure allows for a preferred planar geometry, which can confer a degree of rigidity to a molecule. nih.govacs.org This conformational control is a valuable tool for medicinal chemists seeking to optimize the binding of a drug candidate to its target. nih.govacs.org Furthermore, the α-ketoamide group is an effective hydrogen bond donor and acceptor, enhancing interactions with biological macromolecules. nih.govacs.org

From a drug development perspective, α-ketoamides often exhibit favorable pharmacokinetic properties. acs.org Compared to related dicarbonyl compounds like α-ketoacids and α-ketoesters, α-ketoamides generally show improved metabolic stability and better membrane permeability. acs.org The amide bond is typically more resistant to cleavage by plasma esterases, contributing to a longer biological half-life. nih.gov This combination of versatile binding capabilities and robust pharmacokinetic profile makes the α-ketoamide scaffold a frequent choice in the design of novel therapeutic agents. nih.govacs.orgbohrium.com

General Overview of N-Substituted Oxopropanamides in Contemporary Chemical Science

N-substituted oxopropanamides, also known as N-substituted pyruvamides, are a specific class of α-ketoamides characterized by the attachment of a substituent to the amide nitrogen atom. This substitution is a critical feature, as it allows for extensive diversification of the parent scaffold. In organic synthesis, these compounds are valuable building blocks for creating more complex molecular architectures. mdpi.com

The identity of the N-substituent can significantly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and electronic profile. By systematically varying the group on the nitrogen atom—for instance, by introducing different aryl or alkyl groups—researchers can fine-tune these properties to achieve a desired outcome, a common strategy in drug discovery. nih.govresearchgate.net

The synthesis of N-substituted oxopropanamides can typically be achieved through standard amide bond formation reactions, for example, by coupling a pyruvic acid derivative (like pyruvic acid or an ester thereof) with a primary or secondary amine. The N-aryl amide linkage, as seen in N-(4-methoxyphenyl)-2-oxopropanamide, is a common motif in medicinal chemistry, present in numerous biologically active compounds. mdpi.comnih.gov The exploration of various N-substituents on the oxopropanamide core allows for the generation of large chemical libraries for high-throughput screening against various diseases.

Academic Rationale and Research Trajectory for this compound Investigations

While specific, in-depth research literature focusing exclusively on this compound is not extensively documented, the rationale for its synthesis and investigation can be inferred from the known properties of its constituent parts: the α-ketoamide core and the N-(4-methoxyphenyl) group.

The α-ketoamide functionality is a known pharmacophore, investigated for a range of biological activities, including potential use as an antibacterial agent by inhibiting quorum sensing. nih.gov The N-(4-methoxyphenyl) moiety is also a common feature in molecules with demonstrated biological effects. For instance, related structures containing this group have been studied for activities such as anticancer and antioxidant properties. The synthesis of (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide has been reported as an intermediate in developing compounds with potential pharmaceutical applications. mdpi.com Similarly, other N-aryl compounds are investigated for a wide array of therapeutic uses, including as antimycobacterial agents. nih.govnih.gov

Therefore, the academic trajectory for a compound like this compound is likely as a component of a larger chemical library designed for biological screening. Researchers would synthesize it and numerous analogs to explore the structure-activity relationship (SAR). The goal would be to identify how the combination of the α-ketoamide core and the specific methoxy-substituted phenyl ring contributes to or modulates a particular biological effect. Its investigation represents a logical step in the exploration of the chemical space around the privileged α-ketoamide scaffold.

Data Tables

Physicochemical Properties

The following table outlines the computed physicochemical properties for N-(2,4-dimethoxyphenyl)-2-oxopropanamide, a structurally similar compound, to provide representative data for this chemical class. nih.gov

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.22 g/mol |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 64.6 Ų |

| Exact Mass | 223.08445790 Da |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-2-oxopropanamide |

InChI |

InChI=1S/C10H11NO3/c1-7(12)10(13)11-8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H,11,13) |

InChI Key |

MIAIYHHDSHUGHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=O)NC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N 4 Methoxyphenyl 2 Oxopropanamide

Direct Synthetic Routes to N-(4-methoxyphenyl)-2-oxopropanamide

The most straightforward approach to synthesizing this compound involves the formation of an amide bond between the carboxylic acid group of pyruvic acid and the amino group of 4-methoxyaniline.

The direct condensation of a carboxylic acid and an amine is the most fundamental method for forming an amide bond. This transformation can be facilitated by coupling reagents or by activating the carboxylic acid.

Modern peptide synthesis provides a host of efficient coupling reagents that can be applied to the formation of this compound. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used to facilitate amide bond formation by activating the carboxylic acid group of pyruvic acid, making it susceptible to nucleophilic attack by 4-methoxyaniline.

The general process involves dissolving pyruvic acid in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), along with the coupling reagent and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. lu.se 4-Methoxyaniline is then added to the activated intermediate to form the desired α-ketoamide. This method is often preferred due to its mild reaction conditions and high yields. Other coupling systems, such as 1-ethyl-3-(3-(dimethylamino)propyl)-carbodiimide (WSC) paired with N-hydroxybenzotriazole (HOBt), are also effective for this type of transformation. nih.gov

A more traditional, two-step approach involves the conversion of pyruvic acid into its more reactive acid chloride derivative, pyruvic acid chloride. This is typically achieved by treating pyruvic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Once the pyruvic acid chloride is formed, it is subsequently reacted with 4-methoxyaniline, often in the presence of a base (like pyridine (B92270) or triethylamine) to scavenge the hydrochloric acid byproduct. While effective, this method can be less desirable than coupling reagent-mediated syntheses due to the harshness of the chlorinating agents and the potential for side reactions.

Beyond direct amidation, several other innovative methods have been developed for the synthesis of the α-ketoamide scaffold. nih.gov These routes often offer advantages in terms of substrate scope, efficiency, and environmental impact.

One notable method is the copper-catalyzed synthesis of α-ketoamides from various starting materials, including α-keto acids and amines. chemrxiv.org Another approach is the oxidative cross-dehydrogenative coupling (CDC) reaction, which can form α-ketoamides by coupling α-ketoaldehydes with amines using a metal-free catalyst. rsc.org Furthermore, electrochemical protocols have emerged that can selectively produce amides and α-ketoamides from α-keto acids and amines without the need for metal catalysts or external oxidants. acs.org Multi-component reactions, such as the Passerini reaction, also provide a convergent pathway to α-ketoamide derivatives. nih.gov

Amidation Reactions Utilizing Pyruvic Acid and 4-Methoxyaniline

Optimization of Reaction Conditions and Yields in this compound Synthesis

Achieving high yields and purity in the synthesis of this compound requires systematic optimization of various reaction parameters. Key variables include the choice of solvent, temperature, stoichiometry of reactants, and the specific coupling reagent or catalyst used.

A screening process is typically employed to identify the ideal conditions. For instance, in a peptide coupling reaction, different solvents (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)), coupling reagents (e.g., HATU, HBTU, COMU), and bases (e.g., DIPEA, Triethylamine) would be tested. The temperature can also be varied to balance reaction rate against the potential for side-product formation. The results of such a screening process allow for the selection of a robust and high-yielding protocol.

Below is a representative data table illustrating how reaction conditions can be optimized for yield.

| Entry | Coupling Reagent | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | HBTU | DMF | DIPEA | 25 | 78 |

| 2 | HATU | DMF | DIPEA | 25 | 85 |

| 3 | HBTU | DCM | DIPEA | 25 | 65 |

| 4 | HATU | MeCN | DIPEA | 25 | 72 |

| 5 | HATU | DMF | TEA | 25 | 81 |

| 6 | HATU | DMF | DIPEA | 0 | 91 |

This table is for illustrative purposes and represents a hypothetical optimization study.

Development of Green Chemistry Approaches for this compound Production

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing α-ketoamides. britannica.com These efforts aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Key developments in this area include:

Electrochemical Synthesis : An electrochemical approach allows for the selective synthesis of α-ketoamides from α-keto acids and amines without requiring metal catalysts or external chemical oxidants. acs.org This method is efficient, exhibits broad functional group tolerance, and is scalable. acs.org

Solvent-Free and Metal-Free Catalysis : A highly efficient and scalable synthesis of α-ketoamides has been developed using a glucose-based carbonaceous material as a cheap, eco-friendly, and reusable metal-free catalyst. rsc.org The reactions proceed smoothly at a low temperature (50 °C) under solvent-free conditions. rsc.org

Use of Greener Solvents : The replacement of hazardous solvents commonly used in peptide synthesis, such as DMF and NMP, is a major goal. lu.se Solvents like N-butylpyrrolidinone (NBP) have been identified as promising green alternatives that can lead to higher yields and purity in amide synthesis. lu.se

Advanced Catalytic Protocols : The development of photocatalytic, electrosynthetic, and microwave-assisted catalytic protocols is rapidly advancing, moving away from traditional synthetic routes that are often less environmentally friendly. nih.gov

These green approaches not only minimize environmental impact but also often lead to improved reaction efficiency and safety.

Derivatization Strategies and Coordination Chemistry of N 4 Methoxyphenyl 2 Oxopropanamide Derivatives

Synthesis of Thiosemicarbazone Derivatives from N-(4-methoxyphenyl)-2-oxopropanamide

The synthesis of thiosemicarbazone derivatives from this compound typically involves the condensation reaction between the ketone group of the propanamide and the primary amine of a substituted thiosemicarbazide (B42300). This reaction is a well-established method for forming the characteristic C=N-NH-C(=S)NH- linkage of thiosemicarbazones. nih.gov

This compound 4-Allylthiosemicarbazone (HL5) Synthesis

While a specific synthesis protocol for this compound 4-allylthiosemicarbazone (HL5) is not explicitly detailed in the reviewed literature, a general synthetic methodology can be inferred from the preparation of analogous compounds. The synthesis would likely proceed via the reaction of this compound with 4-allyl-3-thiosemicarbazide in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid to facilitate the condensation.

A general procedure for the synthesis of related thiosemicarbazones involves dissolving equimolar amounts of the carbonyl compound and the corresponding thiosemicarbazide in an alcohol and refluxing the mixture for several hours. mdpi.com The product, upon cooling, often precipitates out of the solution and can be purified by recrystallization. For instance, the synthesis of other N-allylthiosemicarbazone derivatives has been achieved with good yields following this general approach.

This compound 4-Phenylthiosemicarbazone (HL) Synthesis

The synthesis of various 4-phenylthiosemicarbazone derivatives has been reported, typically by reacting the appropriate ketone or aldehyde with 4-phenyl-3-thiosemicarbazide in an alcoholic solvent. nih.govresearchgate.net For example, the reaction of acetone (B3395972) with hydrazine (B178648) and phenyl isothiocyanate can yield 4-phenyl-1-(propan-2-ylidene)thiosemicarbazide. researchgate.net This intermediate can then be reacted with the desired carbonyl compound.

Coordination Chemistry of this compound-Derived Ligands with Transition Metals

Thiosemicarbazone ligands derived from this compound are expected to be versatile chelating agents for transition metals. The presence of nitrogen and sulfur donor atoms in the thiosemicarbazone moiety allows for the formation of stable metal complexes.

Synthesis and Characterization of Copper(II) Coordination Compounds

Copper(II) complexes of thiosemicarbazones are widely studied due to their interesting structural features and potential applications. While specific copper(II) complexes of HL5 and HL are not described in the available literature, the coordination behavior can be anticipated based on studies of analogous ligands.

Copper(II) complexes with N4-substituted thiosemicarbazones often exhibit square planar or distorted square pyramidal geometries. nih.gov The ligand typically coordinates to the copper(II) ion in a bidentate or tridentate fashion through the sulfur atom and one or two nitrogen atoms. For example, studies on copper(II) complexes of pyridine-derived N4-methoxyphenyl-thiosemicarbazones show the formation of mononuclear and dinuclear complexes. mdpi.comdoaj.orgnih.govpreprints.org In some cases, the thiosemicarbazone ligand can undergo deprotonation upon coordination to form a neutral complex.

The characterization of these copper(II) complexes typically involves elemental analysis, infrared (IR) and UV-Vis spectroscopy, and single-crystal X-ray diffraction to determine the coordination geometry and bonding characteristics.

Exploration of Complexes with Other 3d and 4f Transition Metals

The coordination chemistry of this compound-derived thiosemicarbazones extends beyond copper(II) to other 3d and 4f transition metals. The versatile donor set of these ligands allows for the formation of complexes with a range of metal ions, leading to diverse structural and electronic properties.

Complexes of other 3d metals such as nickel(II), cobalt(II), and iron(III) with thiosemicarbazone ligands have been synthesized and characterized. nih.gov These complexes often exhibit octahedral or tetrahedral geometries, depending on the metal ion and the stoichiometry of the reaction. For instance, nickel(II) can form complexes with two thiosemicarbazone ligands, resulting in an octahedral coordination environment. nih.gov

The coordination chemistry with 4f transition metals (lanthanides) is less explored for this specific class of ligands. However, thiosemicarbazones, in general, can coordinate to lanthanide ions, typically through the hard nitrogen and oxygen donor atoms, if present, or through the softer sulfur atom in some cases. The resulting complexes can exhibit high coordination numbers and have potential applications in areas such as luminescence and magnetism.

Cyclization and Heterocycle Formation Utilizing this compound Scaffolds

The this compound scaffold and its thiosemicarbazone derivatives possess reactive functional groups that could potentially be utilized in cyclization reactions to form various heterocyclic systems. For example, thiosemicarbazones are known precursors for the synthesis of thiazoles, thiadiazoles, and triazoles. researchgate.netnih.gov

However, a review of the current literature did not yield specific examples of cyclization or heterocycle formation reactions starting directly from this compound or its thiosemicarbazone derivatives, HL5 and HL. The reaction of 5-(4-methoxyphenyl)furan-2,3-dione with urea (B33335) has been shown to yield (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide, which can subsequently cyclize to an imidazolidine-2,4-dione derivative. mdpi.com Additionally, the [4+2] cyclization of para-quinone methide derivatives with alkynes has been established for the synthesis of chromene and xanthene scaffolds. nih.gov These examples suggest the potential for developing novel synthetic routes to heterocycles from this compound-based scaffolds, representing an area ripe for future investigation.

Structural Elucidation and Spectroscopic Characterization of N 4 Methoxyphenyl 2 Oxopropanamide and Its Derivatives

Spectroscopic Analysis

Spectroscopy is a cornerstone in the characterization of novel compounds, offering non-destructive methods to probe molecular structure. Infrared spectroscopy identifies the types of chemical bonds present, nuclear magnetic resonance spectroscopy maps the connectivity and environment of atoms, and mass spectrometry determines the exact molecular weight and formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different chemical bonds. For N-(4-methoxyphenyl)-2-oxopropanamide and its derivatives, IR spectroscopy confirms the presence of key functional groups.

The NIST Chemistry WebBook provides IR spectrum data for a related compound, Propanamide, N-(4-methoxyphenyl)-, which shows characteristic peaks for the amide and methoxy (B1213986) groups. nist.govnist.gov In the synthesis and characterization of N-(4-sulfamoylphenyl) benzamide (B126) derivatives, another related class of compounds, FT-IR analysis was crucial in confirming the structure of the synthesized molecules. researchgate.net For instance, characteristic absorption bands for the carbonyl group (C=O) in amides typically appear in the range of 1630-1680 cm⁻¹. The N-H stretching vibration of the amide is observed around 3300-3500 cm⁻¹. Additionally, the C-O stretching of the methoxy group is expected in the region of 1000-1300 cm⁻¹.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3500 |

| C=O Stretch (Amide) | 1630-1680 |

| C-O Stretch (Methoxy) | 1000-1300 |

| Aromatic C-H Stretch | 3000-3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons in different parts of the molecule. The aromatic protons on the methoxyphenyl ring typically appear as a set of doublets in the downfield region (around 6.8-7.5 ppm). The methoxy group protons (OCH₃) will present as a sharp singlet at approximately 3.8 ppm. The protons of the oxopropanamide moiety will also have characteristic shifts. For example, in a similar compound, N-(4-methoxyphenyl)pentanamide, the methoxy protons appear at 3.78 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbons of the amide and ketone groups would be the most downfield signals. The carbon atoms of the aromatic ring will have signals in the 114-157 ppm range. The methoxy carbon signal is typically found around 55-56 ppm. nih.govresearchgate.net For instance, in N-(4-methoxyphenyl)pentanamide, the methoxy carbon appears at 55.6 ppm, and the aromatic carbons are observed between 114.2 and 156.5 ppm. nih.gov

| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| Aromatic H | 6.8 - 7.5 | Carbonyl C (Amide & Ketone) | > 160 |

| Methoxy H (OCH₃) | ~ 3.8 | Aromatic C | 114 - 157 |

| Amide N-H | Variable | Methoxy C (OCH₃) | ~ 55 - 56 |

| Aliphatic H | Variable | Aliphatic C | Variable |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. This method provides an exact mass measurement, which can be used to deduce the molecular formula with high confidence.

For this compound, the expected monoisotopic mass is 193.0739 g/mol . HR-MS analysis would aim to find a molecular ion peak corresponding to this value. For example, in the analysis of a related derivative, N-(4-methoxyphenyl)pentanamide, the calculated exact mass for the [M+H]⁺ ion was 208.1337, and the experimentally observed value was 208.1331, confirming the molecular formula C₁₂H₁₈NO₂. nih.gov This high degree of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography Studies of this compound Analogs and Complexes

For instance, the crystal structures of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers have been analyzed. mdpi.com These studies reveal that while the bond lengths and angles are similar across the isomers, the torsion angles can differ significantly, leading to different orientations of the phenyl rings. mdpi.com The molecules exhibit N-H···O hydrogen bonds, which are crucial in forming the crystal lattice. mdpi.com In another example, the crystal structure of N-(4-methoxyphenyl)picolinamide, C₁₃H₁₂N₂O₂, was determined to be monoclinic, with the molecule being nearly planar and stabilized by intramolecular hydrogen bonds. nih.gov These findings suggest that this compound would likely adopt a planar conformation and participate in hydrogen bonding interactions in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then compared to the theoretical percentages calculated from the proposed molecular formula to verify the compound's purity and composition.

For this compound (C₁₀H₁₁NO₃), the theoretical elemental composition is:

Carbon (C): 62.17%

Hydrogen (H): 5.74%

Nitrogen (N): 7.25%

Oxygen (O): 24.84%

In the study of N-(4-methoxyphenyl)pentanamide, a yield of 69% and a purity of 99% were reported, indicating successful synthesis and purification which would be verified by techniques including elemental analysis. nih.gov Similarly, for N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]-propanamide, the calculated and found elemental compositions were in close agreement, confirming the structure of the synthesized compound. researchgate.net

| Element | Theoretical Percentage (%) |

| Carbon | 62.17 |

| Hydrogen | 5.74 |

| Nitrogen | 7.25 |

| Oxygen | 24.84 |

Mechanistic Insights into Biological Activity of N 4 Methoxyphenyl 2 Oxopropanamide Derivatives in Vitro Studies

Evaluation of Antimicrobial Properties of Coordination Compounds

The coordination of metal ions to organic ligands, such as derivatives of N-(4-methoxyphenyl)-2-oxopropanamide, can significantly enhance their antimicrobial activity. This enhancement is often attributed to mechanisms like increased lipophilicity, which facilitates penetration through the microbial cell membrane, and the metal ion's ability to interfere with essential cellular processes.

Antibacterial Activity Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Bacillus cereus)

While specific data on the antibacterial activity of this compound coordination compounds is limited, studies on structurally related molecules provide valuable insights. For instance, N-substituted derivatives of (E)-4'-hydroxy-3'-methoxystilbazoles-4 have demonstrated notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.gov This suggests that the methoxyphenyl moiety, a key feature of the compound , can be part of a pharmacophore with antibacterial potential.

Research on other metal complexes has shown that their activity against bacteria like Bacillus cereus can be significant. nih.gov The mechanism often involves the metal center's interaction with bacterial enzymes or the cell wall, leading to cell death. For example, some N-substituted benzamides have been assessed for their bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA), a notoriously difficult-to-treat pathogen.

Table 1: Illustrative Antibacterial Activity of Structurally Related Compounds

| Compound/Derivative | Bacterial Strain | Activity Metric | Result | Reference |

| (E)-4'-hydroxy-3'-methoxystilbazole derivative | Staphylococcus aureus | Good antibacterial activity | - | nih.gov |

| (E)-4'-hydroxy-3'-methoxystilbazole derivative | Bacillus subtilis | Good antibacterial activity | - | nih.gov |

| Substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides | MRSA | Minimum Bactericidal Concentration | - | researchgate.net |

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

Antifungal Activity Assessment

The antifungal properties of metal complexes derived from ligands containing the methoxyphenyl group have been more extensively studied. Research on metal(II) complexes with ligands derived from 4-hydroxy-3-methoxybenzaldehyde demonstrated that coordination to cobalt(II) and nickel(II) ions enhanced the antifungal activity against species like Aspergillus niger and Candida albicans when compared to the free ligand. ajchem-b.com This enhancement is a common theme in the study of coordination compounds, where the complex can overcome resistance mechanisms that are effective against the organic ligand alone.

Similarly, other studies have reported the antifungal potential of various heterocyclic compounds containing methoxybenzoyl or similar moieties against a range of fungal pathogens. researchgate.netnih.gov The mechanism of action for such compounds can involve the inhibition of crucial fungal enzymes or disruption of the fungal cell membrane.

Table 2: Illustrative Antifungal Activity of Structurally Related Metal Complexes

| Metal Complex/Derivative | Fungal Strain | Activity Metric | Finding | Reference |

| Co(II) and Ni(II) complexes of a 4-hydroxy-3-methoxybenzaldehyde derivative | Aspergillus niger, Candida albicans | Minimum Fungicidal Concentration (MFC) | Enhanced activity compared to the free ligand | ajchem-b.com |

| N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide | Aspergillus niger, Candida albicans | - | Moderate antifungal activity | researchgate.net |

| (±)-2-methoxy-4-thiatetradecanoic acid | Aspergillus niger, Candida albicans | Minimum Inhibitory Concentration (MIC) | Significant antifungal activity | nih.gov |

This table presents data for structurally related compounds to illustrate the potential antifungal activity.

Investigations of Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize harmful free radicals, which are implicated in a variety of diseases. The methoxyphenyl group, being an electron-donating group, can contribute to the antioxidant capacity of a molecule.

Radical Scavenging Assays (e.g., ABTS•+ Cation Radical Scavenging)

Role of Metal Coordination in Modulating Antioxidant Potential

The coordination of a metal ion to a ligand can either enhance or diminish its antioxidant activity. This modulation depends on several factors, including the nature of the metal ion, the coordination environment, and the structure of the ligand itself. Research has shown that some metal complexes exhibit higher antioxidant activity than the free ligands. tubitak.gov.tr This can be due to the metal ion stabilizing the radical formed on the ligand after scavenging a free radical, or the complex having a more favorable redox potential for radical scavenging. The formation of metal chelates can be a strategic approach to develop antioxidant molecules with diverse mechanisms of action. nih.gov

Enzyme Inhibition Studies (Based on Structural Analogs and Derivatives)

The investigation of enzyme inhibition is a cornerstone of drug discovery. While direct studies on this compound may be limited, research on its structural analogs provides valuable insights into its potential as an enzyme inhibitor.

For example, a study on 2,6-disubstituted pyrazines, which can be considered structural analogs, identified potent inhibitors of the enzyme CSNK2A (casein kinase 2, alpha 1). nih.gov Some of these pyrazine (B50134) derivatives incorporated a methoxyphenyl group, highlighting its compatibility within an enzyme's active site.

Furthermore, studies on other N-substituted compounds, such as N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, have shown inhibitory activity against enzymes like acetylcholinesterase (AChE). researchgate.net Acyl hydrazone derivatives have also been evaluated for their inhibitory activities against various enzymes, including monoamine oxidases (MAOs) and β-secretase (BACE-1). mdpi.com These findings suggest that the core structure of this compound could serve as a scaffold for the design of novel enzyme inhibitors.

Alpha-Glucosidase Inhibition Mechanisms

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus as it delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.gov Derivatives of this compound have been investigated for their potential to inhibit this enzyme. The mechanism of inhibition often involves the interaction of the compound with the active site of the α-glucosidase enzyme.

Molecular docking studies on similar compounds have provided insights into these interactions. For instance, compounds with hydroxyl groups can form hydrogen bonds with key amino acid residues in the enzyme's active site, such as Asp1157. Additionally, pi-sigma interactions can be established with residues like Trp1369. nih.gov The binding affinity of these derivatives to the α-glucosidase active site is a crucial determinant of their inhibitory potency. The type of inhibition, whether competitive, non-competitive, or mixed, can be determined through kinetic studies, such as Lineweaver-Burk analysis. nih.gov For example, some inhibitors may bind to the enzyme-substrate complex, characteristic of a non-competitive or mixed inhibition mechanism. nih.gov

Table 1: Key Interactions in Alpha-Glucosidase Inhibition by Related Compounds

| Interacting Residue | Type of Interaction | Reference |

| Asp1157 | Hydrogen Bond | nih.gov |

| Trp1369 | Pi-Sigma Interaction | nih.gov |

Cholinesterase Inhibition Mechanisms

Cholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) by the enzyme acetylcholinesterase (AChE). This leads to an increased concentration and prolonged action of acetylcholine at the neuromuscular junction and in the central nervous system. nih.gov The inhibition mechanism involves the inhibitor binding to the active site of the cholinesterase enzyme. This active site contains two main subsites: an anionic site and an esteratic site. nih.gov

Derivatives of this compound can be designed to interact with these sites. The binding affinity of these compounds is influenced by several structural factors. Quantitative structure-activity relationship (QSAR) studies on similar inhibitor classes have shown that an increase in molecular volume and a decrease in the energy of the lowest unoccupied molecular orbital (LUMO) can enhance binding affinity. nih.gov The nature of the chemical groups within the derivative, such as the presence of an amide or thioamide group, can also influence the inhibitory activity. nih.gov The inhibition can be reversible, where the inhibitor binds and dissociates from the enzyme, or irreversible, involving the formation of a stable covalent bond. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition Pathways

Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and pain by catalyzing the production of prostaglandins. nih.gov Selective inhibition of COX-2 over the COX-1 isoform is a desirable therapeutic goal to reduce inflammatory symptoms with fewer gastrointestinal side effects. nih.gov Derivatives of this compound can be designed to selectively target the active site of the COX-2 enzyme.

The selectivity of these inhibitors is often attributed to their ability to fit into the larger and more flexible active site of COX-2 compared to COX-1. Molecular docking studies of various COX-2 inhibitors have revealed key interactions. For example, a sulfonyl or sulfonamide group can form hydrogen bonds with residues like Arg106 and Val102 in the active site. nih.gov Hydrophobic interactions also play a major role in the binding of these inhibitors. nih.gov The presence and position of different functional groups on the phenyl rings of the inhibitor molecule can significantly influence its inhibitory potency and selectivity. For instance, substitutions at the meta position of a phenyl ring have been shown to enhance COX-2 inhibitory activity in some series of compounds. nih.gov

SARS-CoV-2 3CLpro Covalent Inhibition Mechanisms

The 3C-like protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov A key feature of this enzyme is the presence of a catalytic cysteine residue (Cys145) in its active site, which makes it susceptible to covalent inhibition. nih.gov

Derivatives of this compound, particularly those containing an α-ketoamide functional group, are designed to act as covalent inhibitors of 3CLpro. The electrophilic carbon of the α-ketoamide is susceptible to nucleophilic attack by the thiol group of the catalytic Cys145. This attack results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation of the protease. nih.gov The peptide-like structure of some of these inhibitors allows them to competitively bind to the active site of the protease before the covalent reaction occurs. nih.gov The high degree of similarity between the 3CLpro enzymes of SARS-CoV and SARS-CoV-2 suggests that inhibitors developed for one may be effective against the other. nih.gov

Exploration of In Vitro Cytotoxic Mechanisms in Cancer Cell Lines (General Class of Compounds)

Induction of Apoptosis at the Cellular Level

Derivatives of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a critical mechanism for their anticancer activity. colab.wsnih.gov The induction of apoptosis can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

In the intrinsic pathway, these compounds can cause a loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS). mdpi.com This leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3. colab.wsnih.gov

In the extrinsic pathway, some derivatives can increase the expression of death receptors like Fas and their ligands (Fas-L), leading to the activation of caspase-8 and subsequent apoptosis. colab.wsnih.gov The activation of caspases ultimately results in the cleavage of cellular proteins and DNA fragmentation, characteristic hallmarks of apoptosis. nih.gov Furthermore, these compounds can modulate the expression of apoptosis-related proteins, such as inhibiting the anti-apoptotic protein Bcl-2 and activating pro-apoptotic proteins like Bax. nih.gov

Table 2: Effects of N-(4-methoxyphenyl) Derivatives on Apoptosis in Cancer Cells

| Cell Line | Effect | Key Proteins/Pathways Involved | Reference |

| HeLa (Cervical Cancer) | Induction of Apoptosis | Activation of caspases, decreased Bcl-xL, increased Fas/Fas-L | colab.ws |

| MDA-MB-231 (Breast Cancer) | Induction of Apoptosis | Activation of caspase-3, caspase-8, caspase-9, Bax; inhibition of Bcl-2 | nih.gov |

| HCT116 (Colorectal Cancer) | Induction of Apoptosis | Activation of Fas, FADD, caspase-8, caspase-3, caspase-9 | nih.gov |

Cell Cycle Arrest Analysis

In addition to inducing apoptosis, derivatives of this compound can exert their cytotoxic effects by causing cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. colab.wsnih.gov The specific phase of cell cycle arrest can vary depending on the cancer cell line and the specific chemical structure of the derivative.

Table 3: Cell Cycle Arrest Induced by N-(4-methoxyphenyl) Derivatives in Cancer Cell Lines

| Cell Line | Phase of Arrest | Key Regulatory Proteins | Reference |

| HeLa (Cervical Cancer) | G2/M | ATM/ATR pathway | colab.ws |

| HCT116 (Colorectal Cancer) | G2/M | p53, p21 | nih.gov |

| MCF-7 (Breast Cancer) | S Phase | - | nih.gov |

| MDA-MB-231 (Breast Cancer) | G2/M | - | nih.gov |

Structure Activity Relationship Sar and Structural Modification Studies

Influence of Substituent Effects on the N-(4-methoxyphenyl) Moiety on Biological Activity

The N-aryl moiety is a critical determinant of a molecule's biological activity, where the nature and position of substituents on the phenyl ring can drastically alter its pharmacological profile. mdpi.comnih.gov The existing para-methoxy group on N-(4-methoxyphenyl)-2-oxopropanamide is an electron-donating group which can influence the molecule's electronic distribution, hydrophobicity, and ability to form hydrogen bonds.

Research on related N-aryl compounds demonstrates that modifying the substituents on the phenyl ring strongly impacts biological outcomes. mdpi.com For instance, studies on N-aryl-3-oxobutanamides revealed that the electronic properties of the aryl substituent unexpectedly influence the course of multicomponent chemical reactions. nih.gov In a series of N-(substituted-phenyl) benzamides, the introduction of varied electron-donating and electron-withdrawing groups was shown to modulate antiproliferative activity, with the position of the substituent also playing a key role. mdpi.com Similarly, in a study of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, the orientation of the phenyl rings and the resulting intermolecular interactions were significantly affected by the position of the nitro group. mdpi.com

Applying these principles to this compound, a systematic SAR study would involve replacing or modifying the methoxy (B1213986) group. Introducing electron-withdrawing groups (e.g., -Cl, -F, -CF₃, -NO₂) or additional electron-donating groups (e.g., -OH, -CH₃) at various positions (ortho, meta, para) on the phenyl ring could fine-tune the compound's activity. These changes can affect how the molecule binds to a biological target, its metabolic stability, and its ability to cross cell membranes. mdpi.com

Table 1: Hypothetical Influence of Substituents on the N-phenyl Moiety

| Substituent (R) | Position | Electronic Effect | Potential Impact on Biological Activity |

| -OCH₃ (original) | Para | Electron-Donating | Baseline activity, potential for hydrogen bond acceptance. |

| -Cl | Para | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | May enhance binding through halogen bonds or alter electronic profile for improved potency. |

| -NO₂ | Para | Strongly Electron-Withdrawing | Could significantly change target interaction and pharmacokinetics. |

| -OH | Para | Electron-Donating | Introduces hydrogen bond donor capability, potentially increasing target affinity but may alter solubility. |

| -CH₃ | Meta | Weakly Electron-Donating | Modest electronic change, may probe steric tolerance in the binding pocket. |

| -F | Ortho | Electron-Withdrawing | Can alter conformation (pKa of amide N-H) and introduce new interactions without significant steric bulk. |

Systematic Modifications to the Oxopropanamide Backbone and Their Pharmacological Implications

The oxopropanamide backbone is a flexible chain containing key functional groups: an amide and a ketone. Modifications to this backbone can significantly impact the compound's conformational flexibility, stability, and interaction with biological targets. nih.govfrontiersin.org Strategies in medicinal chemistry often involve altering the backbone to improve pharmacological properties. mdpi.comnih.gov

Systematic modifications could include:

Altering the Amide Bond: The amide bond is relatively stable, but its properties can be modulated. mdpi.com Replacing it with a more rigid or flexible linker, or a bioisostere, could change the molecule's three-dimensional shape and stability.

Modifying the Carbonyl Group: The 2-oxo (ketone) group is a key hydrogen bond acceptor. Its reduction to a hydroxyl group would introduce a hydrogen bond donor, fundamentally changing its interaction profile. Alternatively, its removal or relocation along the chain would alter the molecule's shape and polarity.

Changing the Alkyl Chain: The length and rigidity of the propanamide chain can be adjusted. Shortening or lengthening the chain affects the distance between the phenyl ring and the terminal functional groups, which is often crucial for fitting into a receptor's binding site. Incorporating cyclic fragments or double bonds can introduce conformational rigidity, which may enhance binding affinity by reducing the entropic penalty upon binding. biomedres.us

Studies on polypeptide drugs have shown that replacing standard α-amino acid residues with β-amino acid residues—an alteration of the backbone—can lead to improved stability against protease degradation and a longer duration of action in vivo, while retaining high receptor affinity. nih.govresearchgate.net This principle of backbone modification highlights its potential to confer more desirable drug-like properties. nih.gov

Table 2: Potential Pharmacological Implications of Oxopropanamide Backbone Modifications

| Modification Type | Specific Change | Potential Pharmacological Implication |

| Amide Bond | Replacement with thioamide (-C(=S)NH-) | Altered hydrogen bonding capacity and electronic character. |

| N-methylation (-N(CH₃)C(=O)-) | Removal of hydrogen bond donor, increased metabolic stability, potential conformational change. | |

| 2-Oxo Group | Reduction to hydroxyl (-CH(OH)-) | Introduction of a chiral center and a hydrogen bond donor; altered polarity. |

| Relocation to position 3 | Change in molecular shape and distance between functional groups. | |

| Propyl Chain | Extension to butanamide | Increased flexibility and length, probing for larger binding pockets. |

| Introduction of a cyclopropyl (B3062369) group | Increased rigidity, potentially locking in an active conformation. |

Impact of Metal Center and Ancillary Ligands on the Biological Profiles of Coordination Compounds

The oxygen and nitrogen atoms within the this compound structure, specifically the keto-oxygen, amide-oxygen, and amide-nitrogen, present potential sites for coordination with metal ions. The formation of metal complexes can dramatically alter the biological activity of an organic ligand. The choice of the metal center (e.g., zinc, copper, cobalt) and the presence of other "ancillary" ligands in the coordination sphere can fine-tune the resulting complex's geometric structure, stability, redox potential, and, consequently, its biological profile. illinois.edu

Research on zinc polysulfido complexes has shown that the ancillary ligand's nature significantly influences the complex's reactivity. illinois.edu For example, a tridentate ancillary ligand was found to enhance the nucleophilicity of the sulfur ligands far more than a bidentate ligand. illinois.edu In the context of this compound, the compound itself could act as a bidentate or tridentate ligand. The addition of other ancillary ligands, such as 1,10-phenanthroline (B135089) or bipyridine, could complete the metal's coordination sphere, leading to stable complexes with unique therapeutic or diagnostic properties. The combination of a pyridine (B92270) fragment with an amide bond is known to facilitate the formation of coordination bonds with various metals. nih.gov

Table 3: Hypothetical Coordination Complexes and Their Potential Biological Relevance

| Metal Center (M) | Ancillary Ligand (L) | Potential Complex | Possible Biological Profile Impact |

| Cu(II) | None | [Cu(ligand)₂] | Introduction of redox activity, potential for enhanced antimicrobial or anticancer effects. |

| Zn(II) | None | [Zn(ligand)₂] | Structurally defined, redox-inactive complex; may act as a targeted delivery agent or enzyme inhibitor. |

| Ru(II) | Bipyridine | [Ru(ligand)(bpy)₂]²⁺ | Potential for photodynamic therapy applications or as an imaging agent. |

| Pt(II) | Cl⁻ | [Pt(ligand)Cl₂] | May exhibit cytotoxic properties analogous to platinum-based anticancer drugs. |

Computational Approaches to Predict and Rationalize Structure-Activity Relationships

Computational chemistry offers powerful tools to predict the biological activity of novel compounds and to understand SAR at a molecular level, thus guiding synthetic efforts. nih.gov Key methods include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can be performed on a series of this compound analogs to build a statistically significant model that correlates structural features with biological activity. nih.govnih.gov This model is created by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each analog and relating them to their measured activity. The resulting contour maps can highlight regions where modifications would likely increase or decrease potency. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to a specific protein target. tsijournals.com For this compound, docking studies could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, with the amino acid residues in the target's active site. nih.gov These insights can rationalize observed SAR data; for example, explaining why a particular substituent enhances activity by forming a new, favorable interaction with the receptor. nih.gov Furthermore, computational tools can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with better drug-like profiles early in the discovery process. researchgate.net

Table 4: Common Descriptors Used in Computational QSAR Studies

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Partial Atomic Charges, Dipole Moment | Describes the electronic distribution and potential for electrostatic interactions. |

| Steric | Molecular Volume, Surface Area | Relates to the size and shape of the molecule and how it fits into a binding site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's lipophilicity, affecting membrane permeability and solubility. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encodes information about molecular branching and connectivity. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Emerging Research Directions and Future Perspectives for N 4 Methoxyphenyl 2 Oxopropanamide

Design and Synthesis of Advanced Functional Materials Incorporating N-(4-methoxyphenyl)-2-oxopropanamide Scaffolds

The inherent structural features of this compound, including its amide linkage, aromatic ring, and keto-enol tautomerism potential, make it an attractive building block for the synthesis of advanced functional materials. Future research is anticipated to focus on the incorporation of this scaffold into polymeric structures to create materials with tailored properties.

The synthesis of functional polymers often involves the polymerization of monomers containing specific functional groups. researchgate.net The this compound moiety could be chemically modified to introduce polymerizable groups, such as vinyl or acrylate (B77674) functionalities. Subsequent polymerization could lead to the formation of novel polymers with potential applications in areas like specialty coatings, biodegradable plastics, and hydrogels. The presence of the methoxy (B1213986) group and the amide bond could impart desirable characteristics such as hydrophilicity and hydrogen bonding capabilities, influencing the material's mechanical and thermal properties.

A key area of investigation will be the synthesis of polyphosphazenes bearing this compound as a side group. umich.edu Polyphosphazenes are polymers with a backbone of alternating phosphorus and nitrogen atoms, known for their versatility and broad range of applications. umich.edu By attaching the this compound scaffold to the polyphosphazene backbone, it may be possible to create new materials with unique optical, thermal, or biological properties.

Furthermore, the study of the crystal structure of derivatives, such as the N-(4-methoxyphenyl)-nitrobenzenesulfonamides, provides valuable insights into intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.net Understanding these interactions is crucial for the rational design of crystalline materials and for controlling the self-assembly of molecules into well-defined supramolecular architectures. mdpi.comresearchgate.net

Table 1: Potential Functional Materials Incorporating this compound

| Material Type | Potential Properties | Potential Applications |

|---|---|---|

| Functional Polymers | Tunable hydrophilicity, Biodegradability, Enhanced thermal stability | Specialty coatings, Biomedical hydrogels, Drug delivery systems |

| Polyphosphazenes | Biocompatibility, Fire-retardancy, Optical activity | Advanced membranes, Bioresorbable scaffolds, Flame-retardant materials |

| Crystalline Materials | Non-linear optical properties, Piezoelectricity, Chirality | Optical switches, Sensors, Chiral separation media |

Development of this compound-Based Molecular Probes for Chemical Biology

Molecular probes are essential tools in chemical biology for visualizing and understanding complex biological processes. The this compound scaffold possesses features that make it a promising candidate for the development of novel fluorescent probes.

The design of fluorescent probes often involves a fluorophore unit connected to a recognition moiety. The this compound core could be chemically modified to act as a recognition site for specific analytes or enzymes. For instance, the keto-amide portion could potentially chelate metal ions or interact with specific protein binding sites. The aromatic ring provides a platform for the attachment of various fluorophores, including those that exhibit dual fluorescence or are responsive to changes in their microenvironment. rsc.orgnih.gov

Research in this area could focus on creating "turn-on" fluorescent probes, where the fluorescence is quenched in the unbound state and is significantly enhanced upon binding to the target molecule. researchgate.net This can be achieved by exploiting phenomena like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). Two-photon absorption (TPA) fluorescent probes based on this scaffold could also be developed for deep-tissue imaging with reduced photodamage. nih.gov

Table 2: Potential this compound-Based Molecular Probes

| Probe Type | Target Analyte | Potential Application |

|---|---|---|

| Fluorescent Chemo-sensors | Metal ions (e.g., Zn²⁺, Cu²⁺) | Monitoring metal ion homeostasis in cells |

| Enzyme-Activated Probes | Specific enzymes (e.g., proteases) | Imaging enzyme activity in disease models |

| Two-Photon Probes | Biomolecules in deep tissue | In vivo imaging of biological processes |

Integration of Machine Learning and AI in the Design and Discovery of this compound Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. nih.govnih.gov These computational tools can be powerfully applied to the design and discovery of novel this compound derivatives with desired properties.

Generative AI models can be trained on large datasets of known bioactive molecules to learn the underlying chemical principles of molecular design. nih.gov These models can then generate novel chemical structures, including derivatives of this compound, that are predicted to have specific biological activities or material properties. This approach can significantly accelerate the discovery process by prioritizing the synthesis and testing of the most promising candidates. nih.gov

Furthermore, ML algorithms can be used to develop quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity or physicochemical properties of new derivatives based on their molecular structure. This allows for the rapid virtual screening of large libraries of potential compounds, identifying those with the highest probability of success. nih.gov

For instance, in silico studies have been used to evaluate the drug-likeness and pharmacokinetic properties of derivatives like N-(4-methoxyphenyl)pentanamide. nih.gov Similar computational approaches, enhanced by AI, can be used to design this compound derivatives with improved efficacy and safety profiles.

Broader Applications in Interdisciplinary Chemical Research and Biotechnological Advancements

The versatility of the this compound scaffold lends itself to a wide range of applications in interdisciplinary chemical research and biotechnology.

In the field of medicinal chemistry, derivatives of this compound could be explored for a variety of therapeutic targets. For example, a simplified derivative, N-(4-methoxyphenyl)pentanamide, has shown anthelmintic properties against the nematode Toxocara canis. nih.gov This finding suggests that the N-(4-methoxyphenyl)amide moiety could be a valuable pharmacophore for the development of new antiparasitic agents. nih.gov Another related compound, (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, has been shown to induce apoptosis in cervical cancer cells, highlighting the potential of this chemical class in oncology research. nih.gov

In biotechnology, this compound derivatives could be utilized in the development of novel biosensors. mdpi.com By immobilizing these compounds on electrode surfaces, it may be possible to create electrochemical sensors for the detection of specific biomolecules or for monitoring enzymatic reactions.

The synthesis and characterization of new derivatives will continue to be a central theme in interdisciplinary chemical research, bridging organic synthesis, materials science, and chemical biology. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing N-(4-methoxyphenyl)-2-oxopropanamide, and how are these products characterized?

this compound is typically synthesized via condensation reactions. For example, it can be prepared by reacting 4-allylthiosemicarbazide with this compound in ethanol at a 1:1 molar ratio . Characterization often involves spectroscopic methods:

Q. How is the biological activity of this compound evaluated in preliminary assays?

Initial biological screening focuses on:

Q. What safety protocols are essential when handling this compound in the laboratory?

Standard safety measures include:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts.

- Waste disposal : Segregate and treat chemical waste via certified agencies .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized for coordination chemistry applications?

Key strategies include:

Q. How do structural modifications of this compound influence its biological activity?

- Substituent effects : Adding electron-withdrawing groups (e.g., -CF₃) enhances enzyme inhibition by increasing electrophilicity .

- Coordination with transition metals : Cu(II) complexes show amplified antibacterial activity compared to the free ligand .

- Hybrid ligands : Combining with thiosemicarbazides improves antifungal potency .

Q. What experimental approaches resolve contradictions in spectroscopic data for this compound derivatives?

Q. How is this compound utilized in covalent inhibitor design for viral targets?

- Mechanism : The α-ketoamide group reacts with cysteine residues in viral proteases (e.g., SARS-CoV-2 3CLpro), forming irreversible covalent bonds .

- Kinetic studies : Measure inhibition constants (Kᵢ) and residence time to optimize potency.

- Structural analogs : Modifying the aryl group (e.g., 4-cyano substitution) enhances target specificity .

Q. What strategies mitigate hazardous byproducts during large-scale synthesis of this compound?

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., ethyl acetate).

- Catalytic methods : Use recyclable catalysts (e.g., Amberlyst-15) to reduce waste .

- Real-time monitoring : In-situ FTIR or HPLC to detect and address side reactions early .

Methodological Considerations

Q. How are mixed-ligand complexes of this compound characterized for bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.